molecular formula C21H17NO2 B2839579 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 862652-44-6

1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B2839579
CAS RN: 862652-44-6
M. Wt: 315.372
InChI Key: WXWKSQHKDPAXIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities . Another compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .


Molecular Structure Analysis

The molecular structure of related compounds can be determined using various techniques. For example, the structure of the new compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of (naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides involves a series of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various techniques. For example, the compound ethyl 2-(naphthalen-1-yloxy)acetate has a molecular weight of 230.26 and is a solid at room temperature .

Scientific Research Applications

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde”, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Pharmaceutically Active Compounds

1H-Indole-3-carbaldehyde and its derivatives are significant in the synthesis of pharmaceutically active compounds and indole alkaloids . They play a vital role as precursors for the synthesis of various heterocyclic derivatives .

Antioxidant Activity

Indole derivatives, including “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde”, have shown antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antibiotic Activity

Indole derivatives have shown antibiotic activity . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in the development of new antibiotics.

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory activity . This indicates that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in cancer treatment.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This indicates that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could be used in the treatment of microbial infections.

Functionalization of Polymers

The incorporation of 1-(6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde facilitates the functionalization of gelatin to introduce Schiff base functionality within the water-soluble polymer matrix . This suggests that “1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde” could potentially be used in similar applications for the functionalization of polymers.

Safety and Hazards

The safety and hazards of these compounds can vary. For example, the compound N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The safety data sheet for a related compound, 2-Naphthol, indicates that it is a flammable solid and suspected of causing cancer .

properties

IUPAC Name

1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-15-17-14-22(20-10-4-3-8-18(17)20)12-13-24-21-11-5-7-16-6-1-2-9-19(16)21/h1-11,14-15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWKSQHKDPAXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde

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